N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c12-8-1-2-10(9(13)7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBXNLMXDTDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the bonds forming the amide linkage.
The most logical disconnection is across the amide C-N bond. This breaks the molecule into two key synthons: a 4-bromo-2-chlorophenylamine synthon and a morpholine-4-carbonyl synthon. These synthons correspond to the chemical reagents 4-bromo-2-chloroaniline (B1269894) and a morpholine-4-carbonyl derivative, respectively.
An alternative disconnection can be made at the N-C(O) bond of the morpholine (B109124) ring, which would lead to 4-bromo-2-chlorophenyl isocyanate and morpholine as the precursors. A third approach involves disconnecting the carbon-halogen bonds, suggesting that the halogen atoms could be introduced onto a pre-formed N-phenylmorpholine-4-carboxamide core. The feasibility of each synthetic route is determined by the availability of starting materials and the efficiency of the chemical reactions.
Optimized Synthetic Pathways
The synthesis of this compound can be achieved through several optimized pathways, primarily involving the formation of the robust carboxamide bond.
The formation of the amide bond is the cornerstone of this synthesis. Several methods are available, each with its own advantages.
One common and effective method involves the reaction of an activated carboxylic acid derivative with an amine. For instance, morpholine-4-carbonyl chloride can be reacted with 4-bromo-2-chloroaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net
Alternatively, coupling reagents can be employed to facilitate the reaction between a carboxylic acid and an amine. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine. ucl.ac.ukmdpi.com
A highly efficient route involves the reaction of an isocyanate with an amine. In this case, 4-bromo-2-chlorophenyl isocyanate can be treated with morpholine. This reaction is often rapid and high-yielding, proceeding without the need for a catalyst and forming the urea (B33335) linkage (a type of carboxamide) directly. nih.gov
The table below summarizes various amidation approaches.
| Method | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Byproducts |
| Acyl Chloride Method | 4-bromo-2-chloroaniline | Morpholine-4-carbonyl chloride | Base (e.g., Triethylamine), Dichloromethane (B109758) | Triethylamine hydrochloride |
| Coupling Agent Method | 4-bromo-2-chloroaniline | Morpholine-4-carboxylic acid | DCC or EDC, HOBt | Dicyclohexylurea (DCU) or water-soluble urea derivative |
| Isocyanate Method | 4-bromo-2-chlorophenyl isocyanate | Morpholine | Anhydrous solvent (e.g., CH2Cl2) | None |
| Direct Catalytic Amidation | 4-bromo-2-chloroaniline | Morpholine-4-carboxylic acid | Boric Acid, Heat | Water |
The introduction of the bromine and chlorine atoms onto the phenyl ring is a critical step that dictates the final structure. These halogens can be introduced either before or after the formation of the amide bond.
Typically, it is more strategic to start with a pre-halogenated aniline (B41778), such as 4-bromo-2-chloroaniline. This precursor can be synthesized through electrophilic aromatic substitution reactions on aniline or a protected aniline derivative. The directing effects of the amino group (ortho-, para-directing) and the existing halogen substituents must be carefully considered to achieve the desired 1,2,4-substitution pattern. For example, chlorination of 4-bromoaniline (B143363) would be a potential route to the required starting material.
Post-amidation halogenation, where N-phenylmorpholine-4-carboxamide is treated with halogenating agents, is also a possibility. However, this approach can be less selective, potentially leading to a mixture of isomers and over-halogenated products, making purification more challenging.
While morpholine is a readily available and inexpensive starting material, understanding its synthesis provides a complete picture of the chemical space. Morpholine is typically synthesized industrially by the dehydration of diethanolamine (B148213) with sulfuric acid. researchgate.net In the context of synthesizing the target molecule, the primary functionalization of the morpholine ring is the acylation of its secondary amine nitrogen to form the carboxamide. This is achieved through the amidation reactions described previously, where the morpholine nitrogen acts as the nucleophile. nih.gov
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These can be applied to the synthesis of this compound. researchgate.netresearchgate.net
Key green approaches include:
Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric coupling agents minimizes waste. For example, direct amidation using boric acid as a catalyst is a greener alternative to methods employing DCC, which generate significant solid waste. sciepub.com
Atom Economy: The isocyanate route offers excellent atom economy, as all atoms from the reactants are incorporated into the final product with no byproducts.
Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as cyclopentyl methyl ether (CPME) or performing reactions under solvent-free conditions can significantly reduce environmental impact. researchgate.netnih.gov
Enzymatic Synthesis: Biocatalysis, for instance using enzymes like Candida antarctica lipase (B570770) B (CALB), can facilitate amide bond formation under mild conditions in environmentally benign solvents. nih.gov
| Green Chemistry Principle | Application to Synthesis | Benefit |
| Waste Prevention | Use of catalytic methods (e.g., boric acid) over stoichiometric reagents (e.g., DCC). sciepub.com | Reduces formation of byproducts like DCU. |
| Atom Economy | Isocyanate pathway where reactants combine directly without loss of atoms. nih.gov | Maximizes efficiency of material use. |
| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like CPME or water. nih.gov | Reduces toxicity and environmental pollution. |
| Energy Efficiency | Performing reactions at room temperature or with minimal heating. | Lowers energy consumption and costs. |
Purification and Isolation Techniques for this compound
After the synthesis, the target compound must be isolated and purified from unreacted starting materials, reagents, and byproducts. A multi-step approach is typically employed.
Initial Workup: The reaction mixture is often first treated to remove catalysts or major byproducts. For example, if DCC is used, the byproduct dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration. mdpi.comnih.gov The filtrate is then typically washed with dilute aqueous acid and base to remove any unreacted amine or acidic starting materials, followed by a wash with water or brine. nih.govnih.gov
Drying and Concentration: The organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. nih.govnih.gov The solvent is then removed under reduced pressure using a rotary evaporator.
Chromatography: For high purity, column chromatography is a standard technique. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column to separate the components based on their polarity. researchgate.net
Crystallization: The final step for obtaining a highly pure, crystalline solid is recrystallization. The purified compound is dissolved in a hot solvent and allowed to cool slowly, causing the formation of pure crystals which can be collected by filtration. nih.govresearchgate.net
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory setting (milligram to gram scale) to a preparative or pilot scale (multi-gram to kilogram scale) is not merely a matter of using larger flasks and greater volumes of reagents. It requires a systematic re-evaluation of the entire synthetic process to ensure safety, efficiency, reproducibility, and economic viability. chemtek.co.in A procedure developed by a medicinal chemist for initial discovery is often not suitable for large-scale production due to the use of expensive, hazardous, or complicated routes designed solely to obtain the target molecule for testing. chemtek.co.in Key considerations for this transition involve synthetic route selection, management of reaction parameters, and the implementation of scalable work-up and purification procedures.
Synthetic Route Selection and Safety
The common laboratory synthesis of N-aryl carboxamides involves the reaction of a substituted aryl isocyanate with a secondary amine, in this case, 4-bromo-2-chlorophenyl isocyanate with morpholine. While efficient on a small scale, the use of isocyanates on a large scale presents significant safety and handling challenges due to their high reactivity and toxicity. rsc.orgdigitellinc.comresearchgate.net Therefore, a primary consideration for scale-up is the selection of a synthetic route that avoids or mitigates the hazards associated with isocyanate intermediates.
Alternative strategies that are more amenable to scale-up include:
In-situ Isocyanate Generation: Using safer phosgene (B1210022) substitutes like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to react with 4-bromo-2-chloroaniline, thereby generating the isocyanate intermediate in the same pot where it then reacts with morpholine. This avoids the isolation and storage of the hazardous isocyanate.
Carbamoyl Chloride Route: Reacting morpholine with a carbonylating agent to form morpholine-4-carbonyl chloride, which is then reacted with 4-bromo-2-chloroaniline. A similar method has been documented for the synthesis of N-(4-chlorophenyl)morpholine-4-carboxamide. nih.gov
Isocyanate-Free Routes: Direct condensation of the aniline derivative with urea or a urea surrogate. While common for producing polymers, adapting these methods for small molecule synthesis is an area of increasing interest to improve process safety. researchgate.netrsc.org The development of such "green" methodologies is a key goal in modern process chemistry.
The choice of route for preparative synthesis will ultimately balance factors of cost, safety, atom economy, and the ease of purification.
Management of Process Parameters
Scaling up a reaction introduces significant challenges related to heat and mass transfer that are often negligible at the bench scale.
Thermal Management: The acylation of amines is typically an exothermic reaction. In a small flask, this heat dissipates quickly to the surroundings. In a large reactor, the surface-area-to-volume ratio decreases dramatically, trapping heat and potentially leading to a dangerous runaway reaction. chemtek.co.in A laboratory "one-pot" reaction where all reagents are mixed at once is unsafe at scale. chemtek.co.in Preparative synthesis requires jacketed reactors with precise temperature control and the slow, controlled addition of the limiting reagent to manage the rate of heat generation.
Mixing and Mass Transfer: Efficient mixing is crucial for maintaining reaction homogeneity and achieving consistent results. While a magnetic stir bar is sufficient for a small flask, large reactors require mechanical overhead stirrers with optimized impeller designs and baffles to prevent stratification and ensure effective mass transfer between reactants.
Kinetics and Modeling: Understanding the reaction kinetics is vital for a controlled and optimized process. Kinetic models developed at the laboratory scale can be successfully scaled to larger reactors, allowing for the prediction of reaction profiles and the identification of critical control points. nih.gov This approach helps in defining process parameters like addition rates and reaction times for the larger scale.
Work-up and Product Isolation
Purification techniques that are standard in the laboratory are often impractical or uneconomical at a preparative scale.
Shift from Chromatography to Crystallization: While column chromatography is a powerful tool for purification on a small scale, it is expensive and generates significant solvent waste, making it unsuitable for large quantities. The preferred method for isolating the final product in preparative synthesis is crystallization. This requires a thorough investigation of solvent systems to find conditions that provide high recovery of this compound with excellent purity.
Control of Physical Form: When using crystallization, controlling the particle size and polymorphic form of the product becomes critical, as these properties can affect downstream processing, formulation, and bioavailability. chemtek.co.in Controlled cooling rates, seeding strategies, and anti-solvent addition protocols must be developed to ensure a consistent and reproducible physical form of the final product.
The following tables provide an illustrative comparison of the considerations and changes required when moving from a laboratory synthesis to a preparative scale synthesis for this compound.
Table 1: Comparison of Synthetic Routes for Scalability
| Feature | Laboratory Scale Route | Preparative Scale Route | Rationale for Change |
|---|---|---|---|
| Primary Reactants | 4-bromo-2-chlorophenyl isocyanate + Morpholine | 4-bromo-2-chloroaniline + Morpholine + Carbonyl Source (e.g., CDI, Triphosgene) | Avoids handling and storage of highly toxic isocyanate, improving process safety. researchgate.net |
| Safety Profile | High risk due to toxicity and reactivity of isocyanate. | Moderate risk; requires careful handling of carbonylating agent but avoids isolated isocyanate. | Enhanced safety is a primary driver for process changes during scale-up. chemtek.co.in |
| Process Control | Simple addition, often in one portion. | Controlled, slow addition of carbonylating agent or aniline. | Manages reaction exotherm and ensures consistent reaction profile in large volumes. chemtek.co.in |
| Atom Economy | Generally good. | Can be slightly lower depending on the carbonyl source, but safety benefits outweigh this. | Balance of safety, cost, and environmental impact is crucial for preparative synthesis. |
Table 2: Key Parameter Adjustments from Laboratory to Preparative Scale
| Parameter | Laboratory Scale (e.g., 100 mL) | Preparative Scale (e.g., 50 L) | Rationale for Change |
|---|---|---|---|
| Heat Control | Heating mantle / Ice bath | Jacketed reactor with circulating thermal fluid | Provides precise and uniform temperature control; essential for managing exotherms. chemtek.co.in |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with baffles | Ensures homogeneity in a large volume, preventing localized "hot spots" and poor conversion. |
| Reagent Addition | Manual addition via pipette or funnel, often rapid. | Automated pump with controlled addition rate. | Critical for safety, managing exotherms, and ensuring reproducibility. chemtek.co.in |
| Process Monitoring | Thin-Layer Chromatography (TLC) | In-situ spectroscopic methods (e.g., FTIR, Raman), HPLC | Provides real-time data for reaction progress, enabling better control and optimization. nih.gov |
Table 3: Comparison of Purification Strategies
| Stage | Laboratory Scale | Preparative Scale | Rationale for Change |
|---|---|---|---|
| Initial Work-up | Liquid-liquid extraction in a separatory funnel. | Extraction in the reaction vessel followed by phase separation. | Minimizes material transfers and handling losses associated with large volumes. |
| Purification Method | Silica gel column chromatography. | Recrystallization. | Chromatography is not economically viable at scale; crystallization is more efficient for high-purity bulk material. chemtek.co.in |
| Product Isolation | Rotary evaporation to remove solvent. | Filtration (e.g., Nutsche filter) followed by vacuum oven drying. | Efficiently handles large volumes of solvent and solids, providing a dry, free-flowing powder. |
| Waste Management | High volume of solvent waste from chromatography. | Lower solvent use; potential for solvent and aqueous stream recycling. | Reduces environmental impact and improves process mass intensity (PMI). acs.org |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-bromo-2-chlorophenyl isocyanate |
| Morpholine |
| 4-bromo-2-chloroaniline |
| Triphosgene |
| 1,1'-Carbonyldiimidazole (CDI) |
| Morpholine-4-carbonyl chloride |
| N-(4-chlorophenyl)morpholine-4-carboxamide |
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
Crystal Lattice Analysis and Unit Cell Parameters
Without experimental data, the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) for N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide remain undetermined. This information is fundamental to describing the crystal lattice and can only be obtained through single-crystal X-ray diffraction analysis.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The molecular structure of this compound suggests the potential for several types of intermolecular interactions that would stabilize its crystal structure. These could include:
Hydrogen Bonding: Between the amide N-H group and the carbonyl oxygen (C=O) or the morpholine (B109124) oxygen of a neighboring molecule.
Halogen Bonding: Involving the bromine or chlorine atoms acting as electrophilic halogen bond donors.
π-π Stacking: Potential interactions between the aromatic phenyl rings of adjacent molecules.
Quantitative details such as the distances and angles of these potential interactions are not available without a solved crystal structure.
Conformation Analysis in the Crystalline State
The solid-state conformation of the molecule, particularly the dihedral angle between the plane of the phenyl ring and the amide linker, is unknown. It would also be expected for the morpholine ring to adopt a stable chair conformation. Precise torsional angles and the specific puckering parameters of the morpholine ring can only be confirmed through X-ray crystallographic studies.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
No specific Density Functional Theory (DFT) studies on N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide have been identified in published research. Therefore, detailed analyses of its electronic structure, molecular orbitals, conformational energy landscapes, and electrostatic potential surface are not available.
Electronic Structure Analysis and Molecular Orbitals
There are no published data regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.
Conformational Analysis and Energy Landscapes
A conformational analysis and the corresponding energy landscapes for this compound have not been reported. Such studies would typically identify the most stable conformations of the molecule. For instance, studies on similar compounds, such as N-(4-chlorophenyl)morpholine-4-carboxamide, have shown that the morpholine (B109124) ring adopts a chair conformation.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface maps for this compound are not available in the literature. MEP maps are useful for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Dynamic Behavior
There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment.
In silico ADME Prediction and Pharmacokinetic Modeling
Specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions and pharmacokinetic modeling for this compound have not been reported. In silico tools are often used in early-stage drug discovery to predict the ADME properties of compounds.
Virtual Screening and Ligand-Based Drug Design Approaches
There is no information available on the use of this compound in virtual screening campaigns or as a basis for ligand-based drug design. These computational techniques are employed to identify and design new molecules with desired biological activities.
Cheminformatics Analysis of Related Chemical Space
The chemical space surrounding this compound is populated by a variety of structurally related analogs that have been the subject of computational and theoretical investigations. By examining these related molecules, it is possible to infer the physicochemical and structural properties of the title compound and understand its potential behavior in various chemical and biological contexts. The core structure, N-phenylmorpholine-4-carboxamide, serves as a foundational scaffold for this analysis.
Structural Analogs and Comparative Analysis
A cheminformatics approach to understanding this compound involves the analysis of its core components: the substituted phenyl ring, the morpholine ring, and the carboxamide linker. Variations in substitution on the phenyl ring significantly influence the electronic and steric properties of the molecule.
For instance, the parent compound, N-phenylmorpholine-4-carboxamide, has been studied for its structural characteristics. In its crystalline form, the molecule is notably non-planar. nih.gov The urea-type moiety is inclined with respect to the phenyl ring, and the morpholine ring adopts a stable chair conformation. nih.govnih.gov This fundamental geometry is a key descriptor in the chemical space.
Another close analog, N-(4-chlorophenyl)morpholine-4-carboxamide, provides insight into the effects of halogen substitution. The presence of a chlorine atom on the phenyl ring alters the electronic distribution and potential for intermolecular interactions. nih.gov Computational studies on such analogs often involve the calculation of molecular electrostatic potential (MEP) maps to visualize regions of positive and negative electrostatic potential, which are crucial for understanding molecular recognition and reactivity.
A comparative analysis of the physicochemical properties of these and other related compounds can be performed to predict the properties of this compound. Key descriptors in this analysis include molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.
Table 1: Comparative Physicochemical Properties of N-Phenylmorpholine-4-carboxamide Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
|---|---|---|---|
| N-phenylmorpholine-4-carboxamide | C₁₁H₁₄N₂O₂ | 206.24 | 1.1 |
| N-(4-chlorophenyl)morpholine-4-carboxamide | C₁₁H₁₃ClN₂O₂ | 240.68 | 1.8 |
| This compound | C₁₁H₁₂BrClN₂O₂ | 319.59 | 2.8 (estimated) |
| N-Phenylmorpholine-4-carbothioamide | C₁₁H₁₄N₂OS | 222.31 | 1.9 |
| N-(4-Bromo-2,6-dimethylphenyl)morpholine-4-carboxamide | C₁₃H₁₇BrN₂O₂ | 329.20 | 2.9 (estimated) |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational Modeling and Property Prediction
Quantum computational methods, such as Density Functional Theory (DFT), are frequently employed to investigate the structural and electronic properties of molecules within this chemical space. For a related compound, N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, DFT calculations have been used to compare calculated bond lengths and angles with experimental values. researchgate.net Such studies also often include analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to determine the electronic band gap, which is an indicator of molecular reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is another theoretical tool used to study intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net For the chemical space of this compound, NBO analysis could elucidate the stability arising from hyperconjugative interactions and charge delocalization.
The following table summarizes the types of computational analyses that have been applied to related structures and would be relevant for a thorough in silico investigation of this compound.
Table 2: Computational and Theoretical Methods for Cheminformatics Analysis
| Computational Method | Application in Chemical Space Analysis |
|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies, and determination of electronic properties like HOMO-LUMO gap. |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites, and prediction of intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular bonding, charge distribution, and molecular stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure (where applicable). |
| Molecular Docking | Simulation of the interaction between the compound and a biological target to predict binding affinity and mode. |
This table is interactive. Users can sort the data by clicking on the column headers.
By leveraging these computational techniques, a comprehensive cheminformatics profile of this compound can be constructed. This in silico approach allows for the prediction of its chemical behavior and potential for further investigation in various scientific domains. The existing data on related compounds provide a robust foundation for building predictive models and understanding the structure-property relationships within this particular area of chemical space.
Investigation of Biological and Biochemical Interactions Pre Clinical Focus
In vitro Receptor Binding and Ligand Affinity Assays
Currently, there is a lack of publicly available data from in vitro receptor binding and ligand affinity assays specifically for N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide. Research into its direct interactions with specific biological receptors has not been reported in the available scientific literature.
Enzyme Inhibition and Activation Studies
While comprehensive enzyme inhibition and activation studies for this specific compound are not widely documented, a study on a library of small-molecule probes identified a compound, referred to as probe 1 , which contains a similar morpholine-based core structure. This probe was found to inhibit the NADH oxidase activity of mitochondrial complex I with an IC₅₀ of 720 nM. nih.gov It is important to note that this data does not directly pertain to this compound but to a structurally related compound from a functionalized library.
Cellular Target Identification and Validation
Through quantitative chemoproteomics, a key cellular target for the aforementioned active probe 1 was identified as MT-ND1, an integral membrane subunit of the mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.gov This target is involved in oxidative phosphorylation. The study further validated that inhibition of this target impairs mitochondrial respiration. nih.gov Another identified target for probe 1 was Epoxide Hydrolase 1 (EPHX1). nih.gov These findings relate to a similar but distinct molecule and direct cellular target identification for this compound has not been published.
Modulation of Key Signaling Pathways (e.g., Kinase Inhibition, Phosphatase Modulation)
There is no specific information available in the scientific literature regarding the modulation of key signaling pathways, such as kinase inhibition or phosphatase modulation, by this compound.
Phenotypic Cellular Screening for Novel Biological Activities (e.g., anti-proliferative effects in cell lines)
Phenotypic screening of a fully functionalized small-molecule library, which included compounds with a morpholine (B109124) core, led to the identification of probe 1 . This compound was found to inhibit cancer cell proliferation, particularly under nutrient-limiting (low-glucose) conditions. nih.gov This anti-proliferative effect is linked to the inhibition of mitochondrial complex I, which is known to induce cell death in low-glucose environments. nih.gov
Interactive Data Table: Anti-proliferative Activity of a Related Probe
Investigation of Antimicrobial Activity in vitro
Specific studies on the in vitro antimicrobial activity of this compound are not available. However, research on other N-acyl-morpholine-4-carbothioamides has demonstrated that these related compounds can be highly active against various bacterial and fungal strains. researchgate.net
Antioxidant Activity Evaluation in vitro
There is no published research evaluating the in vitro antioxidant activity of this compound. Studies on other N-acyl-morpholine-4-carbothioamides have indicated that some derivatives exhibit excellent antioxidant potential. researchgate.net
Structure Activity Relationship Sar Studies
Design and Synthesis of Analogues and Derivatives of N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide
The synthesis of this compound and its derivatives would likely follow established synthetic routes for amide bond formation. A common approach involves the reaction of a substituted aniline (B41778), in this case, 4-bromo-2-chloroaniline (B1269894), with morpholine-4-carbonyl chloride or a related activated morpholine (B109124) carboxylate. The generation of analogues would involve systematically altering the three main components of the molecule: the bromochlorophenyl moiety, the morpholine ring, and the carboxamide linker.
Modifications on the Bromochlorophenyl Moiety
The 4-bromo-2-chlorophenyl group presents several opportunities for modification to probe its role in the molecule's activity. The nature, position, and combination of substituents on the phenyl ring are critical for interaction with biological targets.
Key modifications could include:
Varying Halogen Substituents: Replacing the bromine at the 4-position and the chlorine at the 2-position with other halogens (e.g., fluorine, iodine) would modulate the electronic and steric properties of the ring. The differing electronegativity and size of these halogens can influence binding affinity and metabolic stability.
Positional Isomerism: Moving the bromo and chloro substituents to other positions on the phenyl ring would help to map the spatial requirements of the binding pocket.
Introduction of Other Substituents: Replacing the halogens with a variety of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) would systematically alter the electron density of the aromatic ring, which can be crucial for interactions such as pi-stacking or hydrogen bonding.
Table 1: Hypothetical Modifications on the Bromochlorophenyl Moiety and Their Potential Impact
| Position | Original Substituent | Proposed Modification | Potential Impact on Activity |
| 4 | Bromo | Fluoro, Chloro, Iodo | Modulate lipophilicity and electronic interactions |
| 2 | Chloro | Fluoro, Bromo, Iodo | Alter steric hindrance and electronic character |
| 4 & 2 | Bromo & Chloro | Methyl, Methoxy, Nitro, Cyano | Investigate electronic and steric requirements |
| 3, 5, 6 | Hydrogen | Halogen, Alkyl, Alkoxy | Probe for additional binding interactions |
Alterations to the Morpholine Ring System
The morpholine ring is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. Modifications to this ring can influence both the potency and the ADME (absorption, distribution, metabolism, and excretion) profile of the compound.
Potential alterations include:
Ring Substitution: Introducing small alkyl groups (e.g., methyl) at various positions on the morpholine ring could probe for steric tolerance in the binding site.
Conformationally Restricted Analogues: Introducing bicyclic structures or other conformational locks could help to determine the bioactive conformation of the morpholine ring.
Table 2: Hypothetical Alterations to the Morpholine Ring System and Their Rationale
| Modification | Example | Rationale for Investigation |
| Alkyl Substitution | 2-Methylmorpholine, 3,5-Dimethylmorpholine | To explore steric constraints within the binding pocket. |
| Ring Bioisosteres | Piperidine, Piperazine, Thiomorpholine | To evaluate the role of the heteroatoms and ring pucker. |
| Conformationally Restricted Analogs | Bridged morpholine systems | To identify the optimal three-dimensional arrangement for activity. |
Variations at the Carboxamide Linkage
The carboxamide bond is a key structural feature, providing a rigid linker and potential hydrogen bond donor and acceptor sites. Its modification is a standard strategy in drug design.
Variations could involve:
Linker Homologation: Inserting a methylene (B1212753) group between the morpholine and the carboxamide (to give a morpholine-4-acetamide) would increase the distance and flexibility between the two ring systems.
Linker Isosteres: Replacing the carboxamide with bioisosteres such as a sulfonamide, a reverse amide, or a thioamide would explore different electronic and hydrogen bonding patterns.
N-Alkylation: Alkylation of the amide nitrogen (if the synthesis allows) would remove the hydrogen bond donor capability, which can be a critical determinant of binding.
Table 3: Hypothetical Variations at the Carboxamide Linkage and Their Expected Effects
| Modification | Example Structure | Expected Effect |
| Linker Homologation | N-(4-bromo-2-chlorophenyl)-2-(morpholino)acetamide | Increased flexibility and distance between rings. |
| Sulfonamide Isostere | N-(4-bromo-2-chlorophenyl)morpholine-4-sulfonamide | Altered electronic and hydrogen bonding properties. |
| Thioamide Isostere | N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide | Modified hydrogen bonding and polarity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
In the absence of specific experimental data for a series of this compound analogues, a hypothetical QSAR study would aim to correlate physicochemical properties of the molecules with their biological activity. A 2D-QSAR model could be developed using descriptors such as:
Hydrophobicity: Calculated logP (cLogP) or experimentally determined logD.
Electronic Parameters: Hammett constants (σ) for substituents on the phenyl ring to quantify their electron-donating or -withdrawing effects.
Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.
Topological Indices: Descriptors that numerically represent the molecular structure.
A hypothetical QSAR equation might take the form:
log(1/IC₅₀) = k₁ * cLogP + k₂ * σ + k₃ * MR + C
Where IC₅₀ is the concentration of the compound required for 50% inhibition of a particular biological target, and k₁, k₂, and k₃ are coefficients determined by regression analysis. Such a model would help in predicting the activity of unsynthesized analogues and guide further lead optimization.
Mechanistic Insights from SAR Data
The collective SAR data from the systematic modification of this compound would provide crucial insights into its mechanism of action at a molecular level. For instance, a strong dependence of activity on the electronic nature of the phenyl substituents might suggest that a specific electronic interaction, such as a cation-pi or pi-pi stacking, is critical for binding. Similarly, strict steric requirements around the morpholine ring could indicate a well-defined and constrained binding pocket. The importance of the carboxamide hydrogen bond donor would point to a key interaction with a hydrogen bond acceptor in the target protein.
Derivation of Pharmacophore Models
Based on the SAR data of a series of active analogues, a pharmacophore model could be developed. This model would represent the essential three-dimensional arrangement of functional groups required for biological activity. A hypothetical pharmacophore model for this class of compounds might include:
A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.
A Hydrogen Bond Donor: The N-H group of the carboxamide linker.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide.
Two Hydrophobic/Aromatic Features: Corresponding to the substituted phenyl ring.
This pharmacophore model would serve as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. It would also guide the design of new analogues that better fit the proposed binding hypothesis.
Pre Clinical Pharmacological Characterization Non Human Focus
Membrane Permeability Studies
There is no publicly available information from studies such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays for N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide. These types of studies are essential for predicting a drug's potential for passive diffusion across biological membranes, including the intestinal wall, and for identifying whether the compound is a substrate for active transport proteins. Without this data, the permeability characteristics of this compound cannot be described.
Protein Binding Affinity Assays
Specific data on the plasma protein binding affinity of this compound is not available in the public domain. Research to determine the extent to which this compound binds to plasma proteins, such as albumin, has not been published. This information is critical as the degree of protein binding can significantly influence the compound's distribution within the body and its availability to interact with biological targets.
In vivo Pharmacokinetic Profiling in Animal Models (e.g., rodent studies, excluding efficacy/safety)
No in vivo pharmacokinetic studies for this compound in any animal models, including rodents, have been published in the available scientific literature. Therefore, key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles, including clearance rates, volume of distribution, and bioavailability, have not been determined for this specific compound.
Early-Stage Mechanistic Toxicology (focus on cellular pathways, not adverse effects)
There is no information available in the public domain regarding the early-stage mechanistic toxicology of this compound. Studies investigating the compound's potential to perturb cellular pathways or mechanisms of toxicity at a molecular level have not been reported.
Conceptual Applications and Future Research Directions
Potential as a Research Probe for Biological Systems
The specific substitution pattern of N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide—featuring chloro and bromo substituents on the phenyl ring—offers a unique handle for its application as a research probe. The electron-withdrawing nature of these halogens can influence the molecule's electronic properties and its interactions with biological macromolecules. Future research could focus on synthesizing radiolabeled versions of this compound to trace its distribution and metabolism in cellular and animal models. Such studies would be invaluable in identifying potential biological targets and understanding its pharmacokinetic profile.
Opportunities in Chemical Biology Tool Development
Building upon its potential as a research probe, this compound could be elaborated into more sophisticated chemical biology tools. The presence of the bromine atom, for instance, makes it a candidate for photo-crosslinking experiments to covalently label interacting proteins upon UV irradiation, thereby identifying its direct biological targets. Furthermore, the morpholine (B109124) scaffold is a common feature in bioactive molecules and could be functionalized with reporter tags such as fluorophores or biotin (B1667282) to facilitate the visualization and isolation of its binding partners within a complex biological milieu.
Hypothetical Applications in Materials Science
While the primary focus of similar carboxamide-containing compounds has been in the biological realm, the rigid, aromatic, and halogenated structure of this compound suggests hypothetical applications in materials science.
Organic Semiconductors: The planar phenyl ring system, coupled with the potential for intermolecular interactions mediated by the halogen atoms and the carboxamide group, could impart semiconductor properties. Future investigations might explore the synthesis of oligomers or polymers incorporating this moiety to assess their charge transport characteristics for potential use in organic thin-film transistors or organic light-emitting diodes (OLEDs).
Polymers: The bifunctional nature of the core structure could be exploited in polymer chemistry. For example, derivatives of this compound could be designed to act as monomers in polymerization reactions, leading to novel polymers with tailored thermal, mechanical, or photophysical properties. The presence of the heavy bromine atom could also be leveraged to create materials with high refractive indices or flame-retardant properties.
A summary of these hypothetical applications is presented below:
| Potential Application Area | Key Structural Features | Hypothetical Function |
| Organic Semiconductors | Halogenated aromatic ring, potential for π-stacking | Charge transport in electronic devices |
| Advanced Polymers | Potential for derivatization into monomers | Building blocks for polymers with unique properties |
Role in the Discovery of Novel Chemical Entities
This compound can serve as a valuable starting point or fragment in the discovery of new chemical entities with therapeutic potential. The morpholine carboxamide moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The specific halogenation pattern on the phenyl ring provides a vector for chemical diversification. For instance, the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a given biological target. mdpi.com
Design of Next-Generation Analogues Based on Current Findings
The design of next-generation analogues of this compound would be guided by the findings from initial biological and material science investigations. For example, if initial screening reveals a particular biological activity, computational modeling and medicinal chemistry strategies could be employed to design analogues with improved efficacy. nih.gov This could involve modifying the substitution pattern on the phenyl ring, replacing the morpholine with other heterocyclic systems, or altering the linker between the two moieties. The goal would be to develop compounds with enhanced properties, whether it be increased biological potency, improved material characteristics, or novel functionalities. The principles of molecular hybridization, where distinct pharmacophoric groups are combined, could also be applied to create new chemical entities with potentially synergistic effects. nih.gov
Q & A
Q. What are the established synthetic routes for N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including coupling of substituted phenylamines with morpholine-4-carbonyl chloride derivatives under controlled conditions. Key parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Purification via column chromatography or recrystallization is critical for achieving >95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm molecular structure, with characteristic peaks for the morpholine ring (δ ~3.5–3.7 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
- X-ray Diffraction (XRD): Single-crystal XRD reveals bond lengths, angles, and hydrogen-bonding networks. For example, the morpholine ring adopts a chair conformation, and N–H⋯O interactions stabilize the crystal lattice .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 329.1) .
Q. What preliminary biological activities have been reported, and how are they assessed?
Preliminary studies suggest interactions with neurotransmitter receptors (e.g., dopaminergic D2 and serotonergic 5-HT2A receptors) using radioligand binding assays (IC values in µM range). In vitro models (e.g., neuronal cell lines) assess functional activity, such as cAMP modulation .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields in the coupling step?
Low yields in amide coupling may arise from steric hindrance or poor nucleophilicity. Strategies include:
- Using coupling agents like HATU or EDCI to activate the carbonyl group.
- Optimizing reaction time (12–24 hr) and temperature (room temperature vs. reflux).
- Introducing microwave-assisted synthesis to enhance reaction efficiency .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological profile?
Structure-activity relationship (SAR) studies highlight:
- 4-Bromo substitution: Enhances receptor binding affinity due to increased lipophilicity (log P ~2.8).
- 2-Chloro substitution: Reduces metabolic degradation by cytochrome P450 enzymes. Comparative analysis with analogs (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) shows that bromine improves blood-brain barrier penetration .
Q. What methodological considerations are critical for resolving contradictions in receptor binding data across studies?
Discrepancies may stem from assay variability (e.g., cell membrane preparation methods, radioligand purity). Best practices include:
- Standardizing assay conditions (pH, temperature, buffer composition).
- Validating results with orthogonal techniques (e.g., functional GTPγS binding assays).
- Reporting full concentration-response curves rather than single-point data .
Q. What is the role of SHELX software in crystallographic refinement, and what are best practices for data collection?
SHELX refines crystal structures by iterative least-squares minimization, leveraging high-resolution data (≤1.0 Å). Key steps:
- Data collection at 100 K to minimize thermal motion.
- Using TWINABS for scaling and absorption correction.
- Validating hydrogen-bonding networks with Olex2 or Mercury .
Q. What computational and experimental approaches are used to design analogs with enhanced solubility or selectivity?
- Molecular docking: Predicts binding modes to receptor targets (e.g., dopamine D2 receptor homology models).
- Functional group substitution: Replacing bromine with trifluoromethyl (-CF) improves aqueous solubility while retaining affinity.
- Prodrug strategies: Esterification of the carboxamide group enhances bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
